Propyl 4-(dipropylamino)-4-oxobutanoate
Description
Propyl 4-(dipropylamino)-4-oxobutanoate is an ester derivative of 4-oxobutanoic acid, featuring a propyl ester group and a dipropylamino substituent at the 4-position. Its molecular formula is C₁₃H₂₃NO₃ (molecular weight: 241.33 g/mol). The dipropylamino group introduces basicity and lipophilicity, while the propyl ester may influence metabolic stability and solubility .
Properties
CAS No. |
6946-72-1 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
propyl 4-(dipropylamino)-4-oxobutanoate |
InChI |
InChI=1S/C13H25NO3/c1-4-9-14(10-5-2)12(15)7-8-13(16)17-11-6-3/h4-11H2,1-3H3 |
InChI Key |
QYPCSIWAKGGAFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CCC(=O)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(dipropylamino)-4-oxobutanoate typically involves a multi-step process. One common method is the esterification of 4-(dipropylamino)-4-oxobutanoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(dipropylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the propyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Propyl 4-(dipropylamino)-4-oxobutanoic acid.
Reduction: Propyl 4-(dipropylamino)-4-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 4-(dipropylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active dipropylamino moiety, which can then interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The following table highlights key structural differences between Propyl 4-(dipropylamino)-4-oxobutanoate and analogues identified in the literature:
Table 1: Structural Comparison
Key Observations:
- However, longer esters (e.g., benzyl in ) may reduce metabolic stability due to steric hindrance. Propyl Paraben , a preservative with a similar propyl ester, demonstrates high stability under acidic conditions, suggesting the target compound’s ester may also exhibit resistance to hydrolysis.
- Substituent Effects: The dipropylamino group introduces basicity and electron-donating effects, contrasting with electron-withdrawing groups like 4-chlorophenyl or bulky tert-butylphenyl . This could increase the reactivity of the ketone moiety in nucleophilic additions. Aryl substituents (e.g., indolin-1-yl in ) impart aromaticity and planar rigidity, which are absent in the target compound’s aliphatic amine.
Insights:
- The low yield (22%) for Benzyl 4-(indolin-1-yl)-4-oxobutanoate suggests challenges in coupling reactions involving bulky substituents. For the target compound, optimizing reaction time or using alternative coupling agents (e.g., DCC) may improve efficiency.
- Transesterification methods (e.g., for isopropyl esters ) could be adapted for the target compound if starting from methyl or ethyl precursors.
Physicochemical and Spectral Properties
- Lipophilicity: The dipropylamino group and propyl ester likely increase logP compared to analogues with shorter esters (e.g., ethyl ) or polar substituents (e.g., phenol in Propyl Paraben ).
- NMR Data: In Benzyl 4-(indolin-1-yl)-4-oxobutanoate , the indole protons resonate at δ 6.5–7.2 ppm, whereas the target compound’s dipropylamino group would show signals near δ 2.5–3.0 ppm (N–CH₂) and δ 0.8–1.5 ppm (propyl CH₃). The ketone carbonyl in 4-oxobutanoate derivatives typically appears at δ 170–210 ppm in ¹³C NMR.
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